1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE
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Overview
Description
1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a chlorinated aniline moiety, and a carboxamide group. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE typically involves the reaction of 3-chloroaniline with acrylonitrile in the presence of a catalyst such as cupric acetate. The reaction is carried out under reflux conditions, with temperatures ranging from 95°C to 130°C . The resulting intermediate, 3-(3-chloroanilino)propionitrile, is then subjected to further reactions to introduce the piperidine and carboxamide functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chlorinated aniline moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can participate in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. For instance, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: A precursor in the synthesis of the target compound, used in the production of dyes and pharmaceuticals.
N-(2,2,2-TRICHLORO-1-(3-CHLOROANILINO)ETHYL)OCTANAMIDE: Another chlorinated aniline derivative with different applications.
Uniqueness
1-[3-(3-CHLOROANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to participate in diverse reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
1-[3-(3-chloroanilino)-3-oxopropyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c16-12-2-1-3-13(10-12)18-14(20)6-9-19-7-4-11(5-8-19)15(17)21/h1-3,10-11H,4-9H2,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCJFFWSHVFBRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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